Di(piperidin-1-yl)phosphoryl methanesulfonate
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Overview
Description
Di(piperidin-1-yl)phosphoryl methanesulfonate: is a chemical compound that features a phosphoryl group bonded to two piperidine rings and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di(piperidin-1-yl)phosphoryl methanesulfonate typically involves the reaction of piperidine with phosphoryl chloride and methanesulfonic acid. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Di(piperidin-1-yl)phosphoryl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemistry: Di(piperidin-1-yl)phosphoryl methanesulfonate is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the design of new drugs or as a tool for studying biochemical pathways .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets. Its potential therapeutic applications are being explored in various medical research studies .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism by which di(piperidin-1-yl)phosphoryl methanesulfonate exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form bonds with various biological molecules, influencing their structure and function. The piperidine rings may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Piperidine derivatives: Compounds like piperidine and its substituted derivatives share structural similarities with di(piperidin-1-yl)phosphoryl methanesulfonate.
Phosphoryl compounds: Other phosphoryl-containing compounds, such as phosphoryl chloride and phosphoryl esters, have similar functional groups.
Methanesulfonates: Compounds like methanesulfonic acid and its esters are related due to the presence of the methanesulfonate group.
Uniqueness: The presence of both piperidine rings and a phosphoryl group makes it distinct from other similar compounds .
Properties
CAS No. |
137090-23-4 |
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Molecular Formula |
C11H23N2O4PS |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
di(piperidin-1-yl)phosphoryl methanesulfonate |
InChI |
InChI=1S/C11H23N2O4PS/c1-19(15,16)17-18(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H2,1H3 |
InChI Key |
MWTPLRCOPOCRIM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OP(=O)(N1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
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